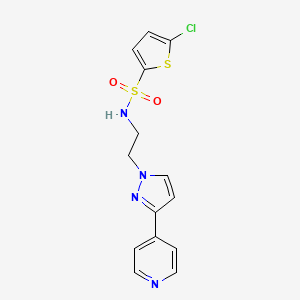
5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H13ClN4O2S2 and its molecular weight is 368.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Properties : Several studies have synthesized and evaluated the antibacterial activities of sulfonamide derivatives, highlighting their potential as antimicrobial agents. For example, Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents, showing that some compounds exhibited high activities (Azab, Youssef, & El-Bordany, 2013). El‐Emary, Al-muaikel, and Moustafa (2002) also synthesized novel heterocyclic compounds based on pyrazole with sulfonamide groups, reporting antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antitubercular Agents : Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them as antimicrobial and antitubercular agents. Molecular docking studies suggested their potential as inhibitors against Mycobacterium tuberculosis (Shingare et al., 2022).
Anticancer Properties : Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and tested them for anticancer activity against human tumor liver cell line, finding some compounds showed higher activity than the standard drug doxorubicin (Ghorab et al., 2015). Mohareb, Ibrahim, and Wardakhan (2016) synthesized thiophene derivatives containing pyridine and pyran and evaluated their anti-tumor activities, with several compounds exhibiting significant cytotoxic effect against cancer cell lines (Mohareb, Ibrahim, & Wardakhan, 2016).
Synthesis and Characterization : Zhang Peng-yun (2013) synthesized and characterized a related benzene sulfonamide derivative, providing insights into the effects of various reaction conditions on the yield of the product (Zhang Peng-yun, 2013).
Antiglaucoma Activity : Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives of a related sulfonamide and evaluated their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential antiglaucoma activity (Kasımoğulları et al., 2010).
Properties
IUPAC Name |
5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c15-13-1-2-14(22-13)23(20,21)17-8-10-19-9-5-12(18-19)11-3-6-16-7-4-11/h1-7,9,17H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCOTAXSJKUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2584021.png)
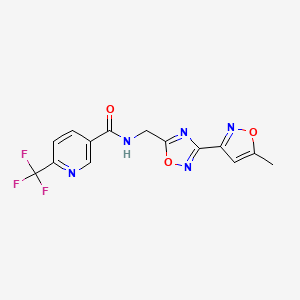
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)

![(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2584033.png)
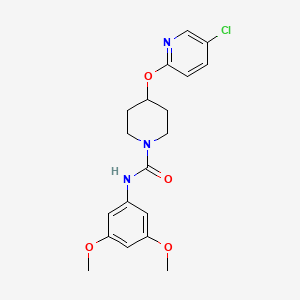
![N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2584036.png)
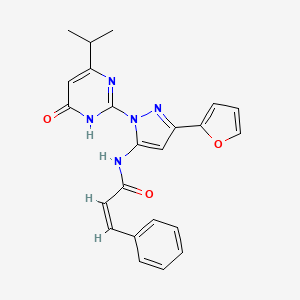

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole](/img/structure/B2584039.png)
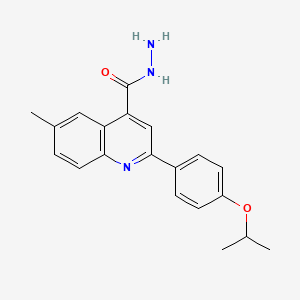
![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)
